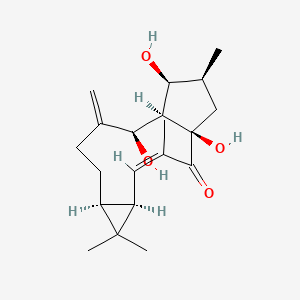
6-Chloro-5-nitropyridin-2-amine
Übersicht
Beschreibung
6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-nitropyridin-2-amine is 1S/C5H4ClN3O2/c6-5-3 (9 (10)11)1-2-4 (7)8-5/h1-2H, (H2,7,8) .Physical And Chemical Properties Analysis
6-Chloro-5-nitropyridin-2-amine is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp . It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Wissenschaftliche Forschungsanwendungen
Summary of the Application
The compound “6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of a potential irreversible inhibitor, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This inhibitor is designed to address the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
Methods of Application or Experimental Procedures
The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Results or Outcomes
Although the inhibitor did not show the expected inhibitory potency on the intended target kinase, MPS1, it was found to have significant activity on the kinase p70S6Kβ .
2. Application in the Field of Materials Science
Summary of the Application
The compound “2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)” (2A5NP4CBA), which includes “6-Chloro-5-nitropyridin-2-amine” as a part of its structure, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
Methods of Application or Experimental Procedures
The crystal of 2A5NP4CBA was grown using the conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .
Results or Outcomes
The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), were evaluated, and the calculated value of χ(3) was found to be excellent compared to other organic single crystals .
3. Application in the Field of Agrochemicals
Summary of the Application
“6-Chloro-5-nitropyridin-2-amine” is an important raw material and intermediate used in the synthesis of various agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The function of agrochemicals is to protect the crops from pests and improve crop yields.
Results or Outcomes
The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of agrochemicals contributes to the production of effective products that protect crops and enhance agricultural productivity .
4. Application in the Synthesis of Lumacaftor
Summary of the Application
“6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of lumacaftor, a drug used in combination with ivacaftor for the treatment of cystic fibrosis .
Methods of Application or Experimental Procedures
The synthesis of lumacaftor involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .
Results or Outcomes
The improved synthesis of lumacaftor using “6-Chloro-5-nitropyridin-2-amine” avoids the utilization of peroxide, making the process safer and more efficient .
5. Application in the Field of Dye Manufacturing
Summary of the Application
“6-Chloro-5-nitropyridin-2-amine” is an important raw material and intermediate used in the synthesis of various dyes . Dyes are substances that impart color to a material. The color can be imparted by selective absorption, transmission, or reflection of light.
Results or Outcomes
The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of dyes contributes to the production of effective products that impart color to materials .
6. Application in the Synthesis of Organic Compounds
Summary of the Application
“6-Chloro-5-nitropyridin-2-amine” is used in the synthesis of various organic compounds . These compounds are used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Methods of Application or Experimental Procedures
The synthesis of various organic compounds involves a series of chemical reactions. The specific procedures can vary widely depending on the compound being synthesized .
Results or Outcomes
The use of “6-Chloro-5-nitropyridin-2-amine” in the synthesis of organic compounds contributes to the production of effective products that have a wide range of applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLWPXRQLPUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233475 | |
| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitropyridin-2-amine | |
CAS RN |
84487-03-6 | |
| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















